molecular formula C14H24ClN B3119218 (2,4-Di-tert-butylphenyl)amine hydrochloride CAS No. 24837-39-6

(2,4-Di-tert-butylphenyl)amine hydrochloride

Cat. No. B3119218
CAS RN: 24837-39-6
M. Wt: 241.8 g/mol
InChI Key: DBCJHLPTWJCXLY-UHFFFAOYSA-N
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Description

(2,4-Di-tert-butylphenyl)amine hydrochloride, also known as 2,4-DTBPA, is an organic compound that has a wide range of applications in the scientific community. It is primarily used in the synthesis of various compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

Electronic Structure in Transition-Metal Complexes

Chaudhuri et al. (2001) explored the electronic structure of bis(o-iminobenzosemiquinonato)metal complexes containing radical ligands, including derivatives of (2,4-Di-tert-butylphenyl)amine. These complexes were characterized using single-crystal X-ray crystallography, spectroscopies, and magnetic susceptibility measurements, contributing to understanding the physical oxidation states in transition-metal complexes with radical ligands. The study demonstrated that the ligands can significantly influence the electronic properties and magnetic behavior of metal complexes, which is crucial for their application in catalysis and materials science (Chaudhuri et al., 2001).

Steric Effects in Organic Synthesis

Huang et al. (2008) investigated the steric effects on forming different by-products in the formylation reaction of 2,4-dialkylphenol, highlighting the reactivity of (2,4-Di-tert-butylphenyl)amine hydrochloride derivatives in organic synthesis. This research provided insights into how steric hindrance affects the formation of specific compounds, useful for designing more efficient synthetic pathways for complex organic molecules (Huang et al., 2008).

Anticancer Activity of Metal Complexes

Mukhopadhyay et al. (2015) synthesized cyclometalated Rh(III) and Ir(III) complexes using (2,4-Di-tert-butylphenyl)amine derivatives as ligands, investigating their DNA/protein binding and anticancer activity. These complexes showed potential as therapeutic agents against cancer, demonstrating the applicability of (2,4-Di-tert-butylphenyl)amine derivatives in medicinal chemistry and drug development (Mukhopadhyay et al., 2015).

Photostabilizers in Polymer Science

Mosnáček et al. (2003) developed new combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate, incorporating (2,4-Di-tert-butylphenyl)amine derivatives. These compounds were tested as stabilizers in polypropylene, showing improved resistance to photo- and thermo-oxidative degradation. This research highlights the role of (2,4-Di-tert-butylphenyl)amine derivatives in enhancing the durability and lifespan of polymeric materials (Mosnáček et al., 2003).

Immunomodulatory Activity

Nizheharodava et al. (2020) assessed the effects of 2-amino-4,6-di-tert-butylphenol derivatives on the viability and functional state of human peripheral blood lymphocytes, exploring their immunomodulatory activity. The study found that certain concentrations of these compounds could stimulate the production of interferons without exerting cytotoxic effects, suggesting potential applications in immune system modulation (Nizheharodava et al., 2020).

properties

IUPAC Name

2,4-ditert-butylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;/h7-9H,15H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCJHLPTWJCXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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